3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
This compound is a fascinating fusion of structural elements, combining an oxazole ring with two methoxyphenyl substituents. Let’s break it down:
Oxazole Ring: The oxazole moiety consists of a five-membered ring containing one oxygen and one nitrogen atom. It imparts unique properties to the compound.
Methoxyphenyl Substituents: These are aromatic rings (phenyl groups) with methoxy (–OCH₃) substituents at specific positions.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach: One synthetic route involves cyclization of appropriate precursors to form the oxazole ring. For instance, a reaction between an amine and a carboxylic acid derivative can yield the oxazole core.
Amide Formation: The carboxamide functionality is typically introduced via amide bond formation between the oxazole and an amine.
- Reactions occur under mild conditions, often in organic solvents.
- Catalysts or reagents like acids or bases facilitate the cyclization and amide bond formation.
- While not widely produced industrially, research efforts have focused on scalable synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The methoxy groups can undergo oxidation to form corresponding hydroxyl groups.
Reduction: Reduction of the oxazole ring or amide functionality may be explored.
Substitution: Halogenation or other substitutions can modify the phenyl rings.
Oxidation: Oxidants like KMnO₄ or PCC.
Reduction: Reducing agents such as LiAlH₄.
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaN₃).
- Oxidation: Hydroxylated derivatives.
- Reduction: Reduced forms.
- Substitution: Halogenated or substituted compounds.
Scientific Research Applications
Chemistry: Investigating reactivity, stability, and novel derivatives.
Biology: Studying interactions with biomolecules (enzymes, receptors).
Medicine: Potential drug candidates (e.g., anticancer, antimicrobial).
Industry: Materials science applications (e.g., dyes, polymers).
Mechanism of Action
Targets: Likely molecular targets include enzymes or receptors related to CoA metabolism.
Pathways: Modulation of CoA levels impacts cellular energy metabolism.
Comparison with Similar Compounds
Uniqueness: The combination of oxazole and methoxyphenyl groups sets it apart.
Similar Compounds: Consider related oxazole derivatives like 3-(3,4-dimethoxyphenyl)propionic acid and (3,5-Dimethoxyphenyl)acetic acid .
Properties
Molecular Formula |
C20H22N2O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O6/c1-24-13-6-8-16(25-2)14(10-13)15-11-19(28-22-15)20(23)21-12-5-7-17(26-3)18(9-12)27-4/h5-10,19H,11H2,1-4H3,(H,21,23) |
InChI Key |
RZHVKRQFYHQOII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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